16,16-Dimethyl-pgd2
Vue d'ensemble
Description
16,16-Dimethyl-pgd2, also known as 16,16-dimethyl prostaglandin E2 (dmPGE2), is a stable derivative of prostaglandin E2 (PGE2) with a variety of biological effects. It has been studied for its potential therapeutic applications, including its ability to inhibit gastric acid secretion, protect against gastrointestinal and hematopoietic injury, and stimulate hematopoiesis possibly through the Wnt signaling pathway .
Synthesis Analysis
While the synthesis details of 16,16-dimethyl-pgd2 are not provided in the provided papers, it is known to be a synthetic analog of PGE2, designed to be more stable and potent than the natural compound. Its synthesis likely involves chemical modifications at the 16th carbon position to enhance its stability and biological activity .
Molecular Structure Analysis
The molecular structure of 16,16-dimethyl-pgd2 includes modifications that make it more resistant to metabolic breakdown, which may contribute to its increased potency and duration of action compared to PGE2. These structural changes are crucial for its biological effects and therapeutic potential .
Chemical Reactions Analysis
16,16-Dimethyl-pgd2 interacts with prostaglandin receptors, eliciting various physiological responses. It has been shown to inhibit gastric acid secretion and gastrin release, protect intestinal stem cells from radiation injury, and induce villus contraction in the intestines without affecting mucosal restitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 16,16-dimethyl-pgd2, such as solubility, stability, and half-life, are not explicitly detailed in the provided papers. However, its increased stability compared to PGE2 suggests that it may have favorable pharmacokinetic properties for therapeutic use .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic applications of 16,16-dimethyl-pgd2. It has been shown to significantly inhibit meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcers, suggesting its potential as a treatment for peptic ulcer disease . Additionally, it has been found to induce radioprotection in murine intestinal and hematopoietic stem cells, which could have implications for protecting against radiation injury . In the context of liver disease, 16,16-dimethyl-pgd2 has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after viral infection . Furthermore, it has been studied for its effects on pancreatic secretion and bile output in humans, demonstrating a significant decrease in response to food stimulation . Lastly, its abortifacient action has been observed in clinical settings, although associated gastrointestinal side effects may limit its use for this purpose .
Applications De Recherche Scientifique
Gastric Acid Secretion and Gastrin Release Inhibition
16,16-dimethyl prostaglandin E2 is recognized for its potent inhibitory effects on meal-stimulated gastric acid secretion and gastrin release in humans. This property has been evidenced in studies involving patients with inactive duodenal ulcers and Zollinger-Ellison syndrome, where both oral and intravenous administration of 16,16-dimethyl PGE2 resulted in significant inhibitory effects. The findings suggest potential clinical applications for 16,16-dimethyl PGE2 in patients with acid peptic disease (Ippoliti, Isenberg, & Hagie, 1981).
Stimulation of Glycogen Incorporation in Hepatocytes
In cultured rat hepatocytes, 16,16-dimethyl PGE2 demonstrated the ability to stimulate the basal rate of glucose incorporation into glycogen. This effect is concentration-dependent and occurs via a pertussis-toxin-sensitive G protein. This suggests that E-series prostaglandins, including 16,16-dimethyl PGE2, play a significant role in hepatic glycogenesis (Okumura, Kanemaki, & Kitade, 1993).
Mucosal Adaptation After Bowel Resection
16,16-dimethyl-prostaglandin-E2 has been shown to enhance mucosal adaptation following a substantial distal small bowel resection in rats. Administration of this compound in resected and sham-operated animals induced significant increases in mucosal protein, DNA, and disaccharidase concentrations, along with enhanced uptake of leucine by intestinal rings. These findings indicate its potential therapeutic application in stimulating morphological and functional adaptation after major bowel resections (Vanderhoof, Grandjean, Baylor, Baily, & Euler, 1988).
Radioprotection in Stem Cells
Research demonstrates that 16,16-dimethyl PGE2 can provide radioprotection to mouse intestinal and hematopoietic stem cells. The administration of this compound prior to irradiation increased the survival curve of intestinal clonogenic cells and hematopoietic CFU-S. This suggests a potential role for 16,16-dimethyl PGE2 in protecting against radiation injury, which could have implications for cancer therapy (Hanson & Ainsworth, 1985).
Modulation of Hematopoiesis
16,16-dimethyl PGE2 has been found to modulate myelopoiesis in mice. Its administration resulted in significant suppression of bone marrow and splenic cellularity, as well as the absolute number of granulocyte-macrophage progenitor cells. This effect was more pronounced in mice recovering from cyclophosphamide-induced hematopoietic suppression, suggesting a potential role in modulating hematopoiesis under certain conditions (Gentile, Byer, & Pelus, 1983).
Safety And Hazards
16,16-Dimethyl-pgd2 is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may damage fertility or the unborn child. It may cause respiratory irritation and is highly flammable .
Relevant Papers Several papers have been published on 16,16-Dimethyl-pgd2. For instance, one paper discusses the protective activity of 16,16-dimethyl PGE2 on gastric and duodenal lesions in rats . Another paper discusses the radioprotection provided by 16,16-dimethyl PGE2 .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-Dimethyl-pgd2 | |
CAS RN |
85235-22-9 | |
Record name | 16,16-Dimethyl prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.